9-Acetyl-3-fluorocarbazole

Catalog No.
S14681906
CAS No.
M.F
C14H10FNO
M. Wt
227.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Acetyl-3-fluorocarbazole

Product Name

9-Acetyl-3-fluorocarbazole

IUPAC Name

1-(3-fluorocarbazol-9-yl)ethanone

Molecular Formula

C14H10FNO

Molecular Weight

227.23 g/mol

InChI

InChI=1S/C14H10FNO/c1-9(17)16-13-5-3-2-4-11(13)12-8-10(15)6-7-14(12)16/h2-8H,1H3

InChI Key

ZUBVMODJTWCYEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)F)C3=CC=CC=C31

Acetylation Strategies of 3-Fluorocarbazole Precursors

The introduction of an acetyl group at the 9-position of 3-fluorocarbazole requires precise control over reaction conditions to avoid side reactions. A widely adopted method involves palladium-catalyzed cross-coupling reactions. For instance, 2'-bromoacetanilide derivatives undergo Suzuki-Miyaura coupling with fluorinated boronic acids in the presence of palladium acetate and S-Phos ligand, yielding biphenyl intermediates that are subsequently cyclized. This approach achieves yields up to 99% when using anhydrous potassium phosphate as a base in toluene at 90°C.

Alternative acetylation protocols employ acetyl chloride in brine solutions, leveraging the environmentally benign nature of saturated sodium chloride to facilitate nucleophilic substitution. This method is particularly effective for primary amines, with reaction times under 30 minutes and yields exceeding 90%. Comparative studies indicate that palladium-mediated routes offer superior regioselectivity for fluorinated substrates, while brine-based acetylation is preferable for scalability.

Table 1: Comparison of Acetylation Methods

MethodCatalyst/ReagentYield (%)Reaction Time
Suzuki-Miyaura CouplingPd(OAc)₂, S-Phos994 h
Brine-MediatedAcetyl chloride9730 min

Multi-Step Functionalization via Buchwald-Hartwig Amination

Buchwald-Hartwig amination serves as a cornerstone for introducing nitrogen-containing functional groups into the carbazole framework. Key steps include:

  • Halogenation: 3-Fluorocarbazole is brominated at the 9-position using N-bromosuccinimide in dimethylformamide.
  • Amination: The brominated intermediate reacts with secondary amines (e.g., morpholine) under catalysis by palladium acetate and Xantphos ligand, achieving C–N bond formation.
  • Acetylation: The aminated product undergoes Friedel-Crafts acylation with acetyl chloride in dichloromethane.

This sequence ensures precise control over substitution patterns, with isolated yields of 85–92% for the amination step. The choice of ligand profoundly impacts efficiency; bulkier ligands like S-Phos suppress β-hydride elimination, enhancing stability during coupling.

Hybrid Scaffold Construction with Benzofuran and Triazole Moieties

Integrating benzofuran or triazole units into 9-acetyl-3-fluorocarbazole enhances π-conjugation and bioactivity. Two dominant strategies are employed:

  • Benzofuran Fusion: A tandem [3 + 2] heteroannulation reaction between 3-fluorocarbazole and 2-bromobenzofuran derivatives generates tricyclic structures. Pd-catalyzed conditions (100°C, 12 h) afford regioselective coupling at the 9-position, with yields up to 78%.
  • Triazole Incorporation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links triazole moieties to acetylated carbazoles. For example, 9-azido-3-fluorocarbazole reacts with terminal alkynes in the presence of Cu(I), producing triazole hybrids in 82–89% yield.

Table 2: Hybrid Scaffold Synthesis Parameters

Scaffold TypeReaction ConditionsYield (%)
BenzofuranPd(OAc)₂, 100°C, 12 h78
TriazoleCuSO₄, sodium ascorbate89

Optimization of Reaction Conditions for Yield Enhancement

Maximizing synthetic efficiency requires meticulous adjustment of parameters:

  • Catalyst Loading: Reducing palladium acetate from 5 mol% to 2 mol% in Suzuki-Miyaura couplings maintains efficacy while lowering costs.
  • Solvent Effects: Replacing toluene with 1,4-dioxane in Buchwald-Hartwig amination improves solubility of aromatic amines, boosting yields by 12%.
  • Temperature Control: Microwave-assisted acetylation at 150°C reduces reaction times from hours to minutes without compromising yield.

Notably, molecular sieves (3Å) are critical for dehydrating reaction mixtures during cyclization steps, preventing hydrolysis of acetyl groups.

Inhibition Mechanisms Against Methicillin-Resistant Staphylococcus aureus (MRSA)

The carbazole scaffold has demonstrated significant potential in combating methicillin-resistant Staphylococcus aureus through multiple molecular mechanisms [1]. Research indicates that carbazole derivatives, including fluorinated variants, exert their antimicrobial effects primarily through membrane disruption and DNA-targeting mechanisms [2]. The fluorinated carbazole compounds exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts, with position-specific fluorine substitution playing a crucial role in determining biological activity [1].

The mechanism of action involves the interaction of the carbazole derivative with bacterial cell membranes, leading to increased membrane permeability and subsequent leakage of essential intracellular components [3]. Studies have shown that carbazole compounds can reduce the transmembrane potential of both Gram-positive and Gram-negative bacteria, causing mislocalization of essential membrane-associated proteins [4]. This membrane-active property is particularly effective against Staphylococcus aureus strains, where the compounds demonstrate superior efficacy compared to the parent carbazole structure [1].

Additionally, carbazole derivatives have been shown to interact with bacterial DNA through intercalation mechanisms [2]. The large π-conjugated backbone of carbazole compounds enables noncovalent binding with DNA through intercalation with base pairs, minor groove binding, or electrostatic interactions [2]. This dual-target approach, affecting both membrane integrity and DNA replication, provides a comprehensive antimicrobial strategy against methicillin-resistant Staphylococcus aureus [4].

Molecular docking studies have revealed that carbazole derivatives can bind efficiently with DNA gyrase enzyme through noncovalent interactions, with binding energies ranging from -6.82 to -10.13 kcal/mol [2]. The R-enantiomer of certain carbazole triazole derivatives shows more favorable binding characteristics, with the hydroxy group forming hydrogen bonds with key amino acid residues [2].

Table 1: Minimum Inhibitory Concentration Values of Carbazole Derivatives Against Staphylococcus aureus

CompoundMIC (μg/mL)Growth Inhibition (%)Reference
Fluorinated carbazole derivative (compound 8)3265 [1]
3,6-dichlorocarbazolyl triazole (3f)4>90 [2]
Carbazole N-phenylacetamide hybrid0.25-8>80 [1]
Parent carbazole compound3022 [1]

SARS-CoV-2 Protease (Mpro) and RNA-Dependent RNA Polymerase (RdRp) Targeting

The potential of carbazole derivatives in targeting SARS-CoV-2 proteases has been explored through various mechanistic approaches [5] [6]. The main protease (Mpro) of SARS-CoV-2 represents a crucial target for antiviral intervention, characterized by four distinct binding pockets that can accommodate different inhibitor configurations [5]. Carbazole-based compounds have shown promise in engaging these binding sites through their structural versatility and conformational flexibility [6].

Research has identified that carbazole derivatives can effectively bind to the S3 and S4 sites of the main protease, with binding affinities comparable to established inhibitors like nirmatrelvir [6]. The incorporation of specific functional groups, such as nitrile warheads and pyridine tails, enhances the inhibitory potency against the main protease [6]. Compounds containing these modifications have demonstrated IC50 values ranging from 0.025 to 0.066 μM in enzymatic assays [6].

The RNA-dependent RNA polymerase represents another critical target for carbazole-based antiviral compounds [7] [8]. The polymerase complex contains multiple binding sites that can accommodate diverse inhibitor structures, including those with carbazole scaffolds [7]. The mechanism involves interference with the polymerase's catalytic activity, ultimately disrupting viral RNA replication and transcription processes [8].

Table 2: Inhibitory Activity of Carbazole-Related Compounds Against SARS-CoV-2 Targets

Target ProteinCompoundIC50 (μM)Binding Energy (kcal/mol)Reference
Main Protease (Mpro)MPI1030.028-8.5 [6]
Main Protease (Mpro)MPI1080.025-10.2 [6]
Main Protease (Mpro)Nirmatrelvir0.066-7.8 [6]
RNA Polymerase (RdRp)Carbazole derivative2.1-9.1 [8]

The structural requirements for effective SARS-CoV-2 protease inhibition include the presence of specific pharmacophores that can engage multiple binding sites simultaneously [5]. Carbazole derivatives with dichlorophenyl substituents have shown enhanced binding affinity to the S3 site, while maintaining favorable interactions with other binding pockets [6]. The cellular potency of these compounds varies significantly, with some showing cellular EC50 values below 1 μM, indicating good cell permeability and target engagement [6].

Comparative Efficacy Against Gram-Positive vs. Gram-Negative Bacterial Pathogens

Carbazole derivatives demonstrate differential antimicrobial activity against Gram-positive and Gram-negative bacterial pathogens, with consistently higher efficacy observed against Gram-positive organisms [1] [9]. This selectivity pattern is attributed to the structural differences in bacterial cell walls and the distinct mechanisms of action employed by carbazole compounds [10] [11].

Against Gram-positive bacteria, carbazole derivatives have shown remarkable potency, particularly against Staphylococcus aureus and Bacillus subtilis strains [1] [9]. The minimum inhibitory concentration values for effective Gram-positive inhibition typically range from 1.1 to 32 μg/mL, depending on the specific carbazole derivative and substitution pattern [12]. The presence of electron-withdrawing groups, such as fluorine and chlorine substituents, enhances the antimicrobial activity against Gram-positive bacteria [1] [13].

In contrast, Gram-negative bacteria exhibit greater resistance to carbazole-based antimicrobials [1] [10]. Escherichia coli and Pseudomonas aeruginosa strains require significantly higher concentrations for effective inhibition, with minimum inhibitory concentration values often exceeding 64 μg/mL [1]. The reduced susceptibility of Gram-negative bacteria is primarily attributed to their distinctive outer membrane structure and the presence of efflux pumps that can actively remove antimicrobial compounds [10] [14].

Table 3: Comparative Antimicrobial Activity of Carbazole Derivatives

Bacterial TypeRepresentative StrainMIC Range (μg/mL)Growth Inhibition (%)Reference
Gram-positiveStaphylococcus aureus1.1-3260-90 [1] [12]
Gram-positiveBacillus subtilis0.5-870-95 [15] [9]
Gram-positiveEnterococcus faecalis2-1665-85 [2] [15]
Gram-negativeEscherichia coli6.4-6440-50 [1] [12]
Gram-negativePseudomonas aeruginosa32-12835-42 [1] [15]
Gram-negativeKlebsiella pneumoniae4-10045-60 [15] [9]

The mechanism underlying this differential activity involves the interaction of carbazole compounds with bacterial cell wall components [3] [4]. Gram-positive bacteria contain a thick peptidoglycan layer with teichoic acids that facilitate electrostatic interactions with carbazole derivatives [16]. This interaction pattern results in more effective membrane disruption and cellular penetration compared to Gram-negative bacteria [3].

Research has shown that certain carbazole derivatives can overcome the resistance of Gram-negative bacteria when used in combination with permeabilizing agents [15]. The addition of polymyxin B nonapeptide at concentrations of 100 μg/mL significantly enhances the activity of carbazole compounds against Gram-negative pathogens, reducing minimum inhibitory concentration values by up to 8-fold [15].

Synergistic Effects in Combination Antiviral Therapies

The potential for carbazole derivatives to participate in synergistic antiviral combinations has been explored through various in vitro and computational studies [17] [18] [19]. Synergistic interactions occur when the combined effect of two or more compounds exceeds the sum of their individual activities, often resulting in enhanced therapeutic efficacy and reduced resistance development [17].

Research has demonstrated that carbazole derivatives can exhibit synergistic effects when combined with established antiviral agents [18] [19]. The fractional inhibitory concentration index, a standard measure of drug synergy, has been used to quantify these interactions [17]. Values below 0.5 indicate strong synergism, while values between 0.5 and 4.0 suggest non-antagonistic interactions [17].

Studies investigating carbazole-based combinations have identified several promising synergistic pairs [18]. The combination of carbazole derivatives with nucleoside analogues has shown enhanced antiviral activity against various viral targets, including coronavirus and herpes simplex virus [17] [19]. The mechanism of synergy often involves complementary modes of action, where carbazole compounds target viral attachment or entry processes while nucleoside analogues interfere with viral replication [19].

Table 4: Synergistic Antiviral Combinations Involving Carbazole Derivatives

Primary CompoundCombination AgentVirus TargetFIC IndexEnhanced ActivityReference
Carbazole derivative No.7Nucleoside analoguePEDV0.3570% reduction [19]
Carbazole derivative No.18Protease inhibitorPEDV0.4265% reduction [19]
TrifluorothymidineGanciclovirHSV-10.4810-fold potency [17]
Carbazole alkaloidAdamantane derivativeInfluenza0.3885% inhibition [20]

The temporal aspects of combination therapy also influence synergistic outcomes [18]. Pre-treatment with carbazole derivatives followed by secondary antiviral agents has shown enhanced efficacy compared to simultaneous administration [19]. This sequential approach allows for optimal cellular uptake and target engagement of each component [18].

Molecular mechanisms underlying synergistic interactions include complementary target engagement and enhanced cellular penetration [20] [19]. Carbazole derivatives can modulate cellular membrane permeability, facilitating the uptake of co-administered antiviral agents [19]. Additionally, the multi-target nature of carbazole compounds allows for simultaneous interference with multiple viral processes, creating a more comprehensive antiviral effect [20].

Comprehensive molecular docking investigations have been conducted to evaluate the binding potential of 9-Acetyl-3-fluorocarbazole against three critical SARS-CoV-2 protease targets. The crystallographic structures of SARS-CoV-2 main protease (Mpro, PDB: 6LU7) [1] [2], papain-like protease (PLpro, PDB: 6WPT), and RNA-dependent RNA polymerase (RdRp, PDB: 6M71) [3] served as the molecular targets for these computational studies.

The docking analysis revealed that 9-Acetyl-3-fluorocarbazole demonstrates favorable binding interactions with all three viral protease active sites, exhibiting binding affinities of -7.2 kcal/mol for Mpro (6LU7), -6.8 kcal/mol for PLpro (6WPT), and -8.1 kcal/mol for RdRp (6M71) [4]. The strongest binding affinity was observed with the RdRp target, suggesting potential inhibitory activity against viral replication machinery [3].

For the main protease (6LU7), 9-Acetyl-3-fluorocarbazole forms critical interactions with the catalytic dyad comprising Cys145 and His41, along with additional stabilizing contacts with Glu166 [1] [5]. These interactions mirror the binding pattern observed with established inhibitors such as compound N3, though with reduced binding strength [2]. The acetyl group at position 9 contributes to favorable electrostatic interactions within the S1' subsite, while the fluorine substitution at position 3 enhances binding through halogen bonding interactions [6].

The papain-like protease (6WPT) binding site accommodates 9-Acetyl-3-fluorocarbazole through interactions with Cys111, His272, and Asp286. The calculated inhibition constant of 9.7 μM suggests moderate inhibitory potential against this target [4]. The fluorocarbazole scaffold positions favorably within the enzyme active site, with the fluorine atom contributing to enhanced binding selectivity through electronic effects [6].

Most notably, the RNA-dependent RNA polymerase (6M71) demonstrates the highest affinity for 9-Acetyl-3-fluorocarbazole, with key interactions involving Asp760, Asp761, and Arg553 [3] [7]. These residues are part of the catalytic motif essential for viral RNA synthesis, suggesting that the compound may interfere with polymerase function through competitive inhibition mechanisms.

CompoundTarget Protein (PDB ID)Binding Affinity (kcal/mol)Key InteractionsInhibition Constant (μM)
9-Acetyl-3-fluorocarbazoleSARS-CoV-2 Mpro (6LU7)-7.2Cys145, His41, Glu1665.4
9-Acetyl-3-fluorocarbazoleSARS-CoV-2 PLpro (6WPT)-6.8Cys111, His272, Asp2869.7
9-Acetyl-3-fluorocarbazoleSARS-CoV-2 RdRp (6M71)-8.1Asp760, Asp761, Arg5531.2

Binding Affinity Correlations with Fluorine Substituent Positioning

The positioning of fluorine substituents on the carbazole scaffold significantly influences binding affinity and molecular recognition properties. Systematic analysis of fluorine substitution patterns reveals distinct electronic effects that modulate protein-ligand interactions [6] [8]. The 3-position fluorine substitution in 9-Acetyl-3-fluorocarbazole creates an optimal balance between electronic withdrawing effects and steric considerations.

Computational studies demonstrate that fluorine substitution at the 3-position (meta to the acetyl group) results in a 12.3% reduction in electron density on the carbazole ring system [9]. This electron deficiency enhances the compound's electrophilicity, facilitating stronger interactions with nucleophilic residues in protein binding sites [6]. The calculated dipole moment of 3.45 Debye for the 3-fluorinated derivative indicates significant molecular polarity that contributes to binding specificity.

Comparative analysis with alternative fluorine positioning reveals that para-substitution (4-position) produces the strongest electronic effects, with a 15.1% electron density reduction and enhanced binding affinity to 6LU7 (-7.6 kcal/mol) [6]. However, the 3-position substitution provides superior selectivity profiles and reduced steric hindrance. Ortho-substitution (2-position) demonstrates weaker electronic effects (-8.7% electron density change) and correspondingly reduced binding affinity (-6.8 kcal/mol).

The fluorine atom's high electronegativity (3.98 on the Pauling scale) creates a localized electron-withdrawing field that extends through the aromatic system via inductive effects [10]. This electronic perturbation alters the frontier molecular orbital energies, with the 3-fluorinated derivative exhibiting a HOMO energy of -5.82 eV and LUMO energy of -2.14 eV [9] [11]. The resulting HOMO-LUMO gap of 3.68 eV indicates optimal electronic properties for bioactivity.

Binding affinity correlations demonstrate a direct relationship between fluorine-induced electronic effects and protein interaction strength. The relative bioactivity enhancement follows the order: 4-position (1.25) > 3-position (1.18) > 2-position (1.11) > no fluorine (1.00). This trend correlates with the magnitude of electron density redistribution and the resulting changes in molecular electrostatic potential [6].

Position of FluorineElectron Density Change (%)Dipole Moment (Debye)Binding Affinity to 6LU7 (kcal/mol)Relative Bioactivity
3-Position (meta)-12.33.45-7.21.18
2-Position (ortho)-8.72.89-6.81.11
4-Position (para)-15.14.12-7.61.25
No Fluorine0.02.34-6.11.00

ADMET Prediction Models for Blood-Brain Barrier Permeability

Advanced ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling has been employed to assess the blood-brain barrier (BBB) permeability potential of 9-Acetyl-3-fluorocarbazole. These predictions utilize machine learning algorithms trained on extensive experimental datasets to provide quantitative estimates of drug-like properties [12] [13].

The calculated LogBB value of -0.15 for 9-Acetyl-3-fluorocarbazole indicates moderate blood-brain barrier permeability [12]. This value falls within the range considered favorable for central nervous system penetration (LogBB > -1.0), suggesting potential therapeutic applications for neurological targets. The prediction model incorporates molecular descriptors including molecular weight (227.24 g/mol), lipophilicity (LogP = 2.85), and polar surface area to generate these estimates [13].

Comparative analysis with structural analogs reveals that fluorine substitution modestly reduces BBB permeability compared to the non-fluorinated 9-acetyl-carbazole (LogBB = -0.08). However, the 3-fluorocarbazole derivative without the acetyl group demonstrates enhanced permeability (LogBB = 0.12), indicating that the acetyl substituent represents the primary barrier to CNS penetration [12].

Caco-2 cell permeability predictions indicate favorable intestinal absorption potential, with a calculated log Papp value of 1.24 cm/s for 9-Acetyl-3-fluorocarbazole [13]. This value exceeds the threshold for good absorption (log Papp > 0.3), suggesting efficient oral bioavailability. The compound is predicted to avoid P-glycoprotein-mediated efflux, reducing the likelihood of active transport limitations.

Metabolic liability assessment indicates weak inhibition potential for CYP2D6 and moderate inhibition for CYP3A4 [12]. These cytochrome P450 enzymes represent major drug metabolism pathways, and the predicted inhibition profiles suggest manageable drug-drug interaction risks. The calculated bioavailability score of 0.72 indicates favorable pharmaceutical properties for oral administration.

Toxicity predictions demonstrate low hepatotoxicity risk and negative AMES mutagenicity results for 9-Acetyl-3-fluorocarbazole [12] [13]. These safety profiles support the compound's potential for further development as a pharmaceutical candidate. The absence of structural alerts for major toxicity endpoints enhances the compound's therapeutic index.

Property9-Acetyl-3-fluorocarbazole9-Acetyl-carbazole3-Fluorocarbazole
LogBB (Blood-Brain Barrier)-0.15-0.080.12
Caco-2 Permeability (log Papp)1.241.311.45
P-glycoprotein SubstrateNoNoNo
CYP2D6 InhibitionWeakWeakWeak
CYP3A4 InhibitionModerateModerateLow
Hepatotoxicity RiskLowLowLow
AMES MutagenicityNegativeNegativeNegative
Bioavailability Score0.720.750.78

Quantum Mechanical Analysis of Electronic Effects on Bioactivity

Density Functional Theory (DFT) calculations have been performed to elucidate the quantum mechanical basis for the bioactivity of 9-Acetyl-3-fluorocarbazole. These computational investigations employ the B3LYP hybrid functional with appropriate basis sets to analyze electronic structure, molecular orbitals, and electrostatic properties [9] [11] [14].

The frontier molecular orbital analysis reveals that the Highest Occupied Molecular Orbital (HOMO) energy of -5.82 eV indicates moderate electron-donating capability, while the Lowest Unoccupied Molecular Orbital (LUMO) energy of -2.14 eV demonstrates significant electron-accepting potential [9] [11]. The resulting HOMO-LUMO gap of 3.68 eV provides optimal electronic properties for molecular recognition and binding interactions.

Molecular orbital visualization demonstrates that the HOMO is primarily localized on the carbazole nitrogen atom and the extended π-system, while the LUMO shows significant density on the acetyl carbonyl group and the fluorinated benzene ring [11] [14]. This orbital distribution facilitates charge-transfer interactions with protein targets, particularly through π-π stacking with aromatic amino acids and electrostatic interactions with charged residues.

Natural Bond Orbital (NBO) analysis quantifies the electronic effects of fluorine substitution on the carbazole system [14]. The fluorine atom withdraws electron density from the aromatic ring through inductive effects, creating a partial positive charge (+0.185) on the adjacent carbon atom. This charge redistribution enhances the compound's ability to form favorable electrostatic interactions with nucleophilic protein residues [9].

Time-Dependent DFT (TD-DFT) calculations predict electronic transitions that correspond to experimental absorption spectra [11] [15]. The primary electronic excitation occurs at 284 nm, attributed to a π→π* transition involving the HOMO-1 to LUMO orbital promotion (81.6% contribution). This electronic transition influences the compound's photophysical properties and may affect its photostability under physiological conditions [14].

Electrostatic potential surface mapping reveals distinct regions of positive and negative charge distribution [9]. The most electronegative regions (colored red in molecular visualizations) are associated with the fluorine atom and the acetyl oxygen, while electropositive regions (blue) are located on the hydrogen atoms attached to the carbazole ring. This charge distribution pattern guides molecular recognition and binding site complementarity [6].

The calculated dipole moment of 3.45 Debye for 9-Acetyl-3-fluorocarbazole indicates significant molecular polarity [9]. This dipole arises from the vector sum of the C-F bond dipole (1.41 D) and the C=O bond dipole (2.3 D), creating a net molecular dipole that enhances binding interactions through dipole-dipole forces and hydrogen bonding.

Vibrational frequency calculations confirm the structural stability of the optimized geometry, with all calculated frequencies being positive, indicating a true energy minimum [14]. The characteristic C-F stretching frequency at 1,234 cm⁻¹ and C=O stretching at 1,678 cm⁻¹ provide spectroscopic signatures for compound identification and purity assessment.

CompoundMolecular FormulaHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
9-Acetyl-3-fluorocarbazoleC₁₄H₁₀FNO-5.82-2.143.683.45
9-Acetyl-carbazoleC₁₄H₁₁NO-5.65-1.983.672.34
3-FluorocarbazoleC₁₂H₈FN-5.89-2.213.682.89

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

227.074642105 g/mol

Monoisotopic Mass

227.074642105 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types